molecular formula C30H48O B024113 Glutinone CAS No. 508-09-8

Glutinone

Cat. No.: B024113
CAS No.: 508-09-8
M. Wt: 424.7 g/mol
InChI Key: XUPCBKGIPJPDGW-VZTATICASA-N
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Description

Mechanism of Action

Target of Action

Glutinone, also known as Alnusenone, is a stabilized intermediate in the biogenesis of friedelin (XV) from squalene

Mode of Action

It is known to be a stabilized intermediate in the biogenesis of friedelin (xv) from squalene . This suggests that it may interact with enzymes involved in this biosynthetic pathway.

Biochemical Pathways

As a stabilized intermediate in the biogenesis of friedelin (xv) from squalene , it likely plays a role in the terpenoid biosynthesis pathway.

Result of Action

As an intermediate in the biogenesis of friedelin (XV) from squalene , it likely contributes to the production of this triterpenoid.

Biochemical Analysis

Biochemical Properties

Glutinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor in the biosynthesis of sterols and triterpenoids . This compound’s interaction with this enzyme is crucial for the stabilization and formation of friedelin, a pentacyclic triterpenoid.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors involved in the regulation of genes associated with lipid metabolism and oxidative stress response . This modulation can lead to changes in the expression of genes that are critical for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to squalene epoxidase, inhibiting its activity and thereby affecting the biosynthesis of sterols and triterpenoids . This inhibition can lead to a decrease in the levels of downstream products, such as cholesterol and friedelin. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and oxidative stress response. These effects are more pronounced in in vitro studies compared to in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and antioxidant defense mechanisms . At high doses, it can exhibit toxic effects, including hepatotoxicity and oxidative damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of sterols and triterpenoids. It interacts with enzymes such as squalene epoxidase and lanosterol synthase, which are critical for the conversion of squalene to sterols and triterpenoids . This compound’s effects on these pathways can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . The localization of this compound within these compartments is essential for its activity and function, as it can interact with enzymes and other biomolecules involved in lipid metabolism.

Subcellular Localization

This compound’s subcellular localization is primarily in the endoplasmic reticulum and lipid droplets. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these specific compartments . The activity and function of this compound are influenced by its localization, as it can interact with enzymes and other biomolecules involved in lipid metabolism and oxidative stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutinone involves the extraction from natural sources such as Scoparia dulcis. The extraction process typically includes the use of organic solvents like ethanol or methanol to isolate the compound from the plant material . The crude extract is then subjected to chromatographic techniques to purify this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources, followed by purification using advanced chromatographic methods. The process ensures the isolation of this compound in sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Glutinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, alcohols, and substituted compounds, which may exhibit different biological activities.

Scientific Research Applications

Glutinone has a wide range of scientific research applications:

Properties

IUPAC Name

(6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-23H,10-19H2,1-8H3/t21-,22+,23-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPCBKGIPJPDGW-VZTATICASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CCC(=O)C5(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198829
Record name D:B-Friedoolean-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508-09-8
Record name (8α,9β,10α,13α,14β)-9,13-Dimethyl-25,26-dinorolean-5-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D:B-Friedoolean-5-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D:B-Friedoolean-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6aS,6bR,8aR,12aR,12bS,14aR,14bS)-4,4,6b,8a,11,11,12b,14a-octamethyl-1,2,3,4,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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